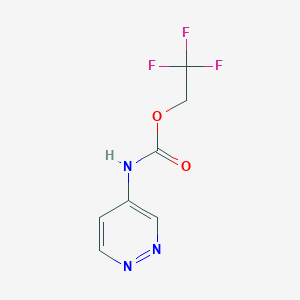
2,2,2-trifluoroethylN-(pyridazin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl N-(pyridazin-4-yl)carbamate is a chemical compound with the molecular formula C8H7F3N2O2 and a molecular weight of 221.1 g/mol . This compound features a trifluoroethyl group attached to a pyridazinyl carbamate moiety, making it a unique structure in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(pyridazin-4-yl)carbamate typically involves the reaction of pyridazin-4-amine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2,2,2-Trifluoroethyl N-(pyridazin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2,2,2-Trifluoroethyl N-(pyridazin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,2,2-trifluoroethyl N-(pyridazin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethyl N-(pyridin-4-yl)carbamate: Similar structure but with a pyridine ring instead of a pyridazine ring.
2,2,2-Trifluoroethyl N-(pyrimidin-4-yl)carbamate: Contains a pyrimidine ring, differing in nitrogen atom positioning.
Uniqueness
2,2,2-Trifluoroethyl N-(pyridazin-4-yl)carbamate is unique due to its specific trifluoroethyl and pyridazinyl carbamate structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
特性
分子式 |
C7H6F3N3O2 |
|---|---|
分子量 |
221.14 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl N-pyridazin-4-ylcarbamate |
InChI |
InChI=1S/C7H6F3N3O2/c8-7(9,10)4-15-6(14)13-5-1-2-11-12-3-5/h1-3H,4H2,(H,11,13,14) |
InChIキー |
SZAGIUKQMDXCAR-UHFFFAOYSA-N |
正規SMILES |
C1=CN=NC=C1NC(=O)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


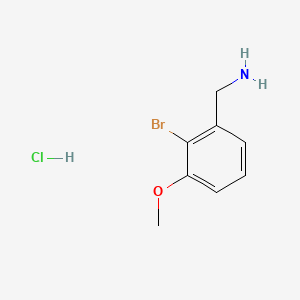
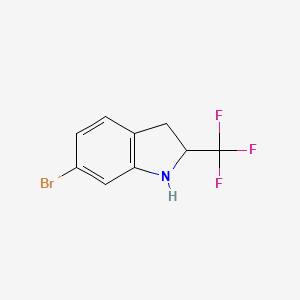
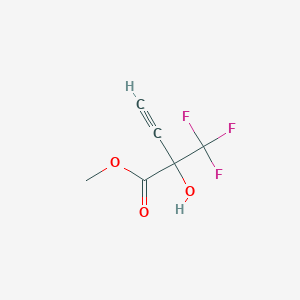
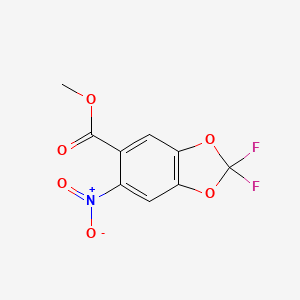
![Ethyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B13521074.png)
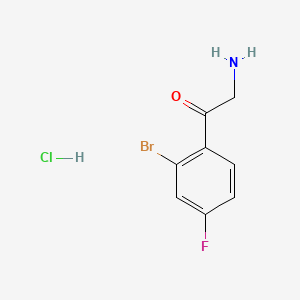
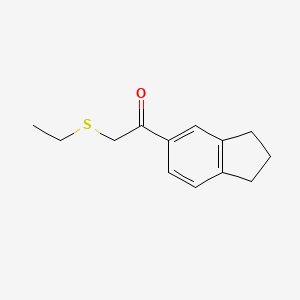

![4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]butanamide](/img/structure/B13521116.png)
![5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid](/img/structure/B13521117.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid](/img/structure/B13521120.png)
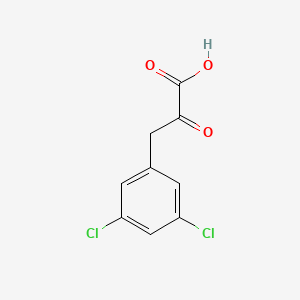
![1-[(oxan-4-yl)methyl]-1H-pyrazol-5-aminehydrochloride](/img/structure/B13521131.png)

